
2-(2-Bromopropyl)-1,4-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromopropyl)-1,4-dimethylbenzene is an organic compound with the molecular formula C11H15Br It is a derivative of benzene, where the benzene ring is substituted with a 2-bromopropyl group and two methyl groups at the 1 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromopropyl)-1,4-dimethylbenzene typically involves the bromination of 1,4-dimethylbenzene (p-xylene) followed by the alkylation of the resulting brominated intermediate. One common method is as follows:
Bromination of p-Xylene:
p-Xylene is reacted with bromine in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3) to introduce a bromine atom at the benzylic position, forming 2-bromo-1,4-dimethylbenzene.Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with efficient mixing and temperature control to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromopropyl)-1,4-dimethylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium hydroxide (KOH), or amines in polar solvents.
Elimination Reactions: Strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, amines, or thiols.
Elimination Reactions: Alkenes are the major products.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-(2-Bromopropyl)-1,4-dimethylbenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound can be used to synthesize potential drug candidates or pharmacologically active compounds.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Chemical Reactions Studies: It serves as a model compound to study various chemical reactions and mechanisms.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromopropyl)-1,4-dimethylbenzene in chemical reactions typically involves the formation of a carbocation intermediate. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the base abstracts a proton from the carbon adjacent to the bromine, leading to the formation of a double bond and the release of a bromide ion .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromopropane: A simpler compound with a similar bromine-containing structure but without the benzene ring.
Bromobenzene: Contains a bromine atom directly attached to the benzene ring.
1,4-Dimethylbenzene (p-Xylene): The parent compound without the bromine and propyl groups.
Uniqueness
2-(2-Bromopropyl)-1,4-dimethylbenzene is unique due to the presence of both the benzene ring and the 2-bromopropyl group, which allows it to participate in a variety of chemical reactions. Its structure provides a balance between reactivity and stability, making it a valuable intermediate in organic synthesis and research.
Propiedades
Fórmula molecular |
C11H15Br |
|---|---|
Peso molecular |
227.14 g/mol |
Nombre IUPAC |
2-(2-bromopropyl)-1,4-dimethylbenzene |
InChI |
InChI=1S/C11H15Br/c1-8-4-5-9(2)11(6-8)7-10(3)12/h4-6,10H,7H2,1-3H3 |
Clave InChI |
WMBKJMOKZZHRMA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)CC(C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


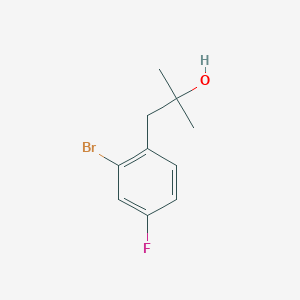

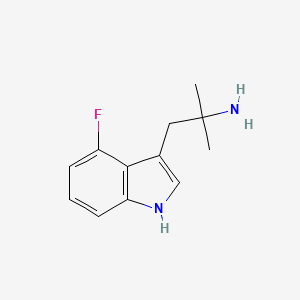
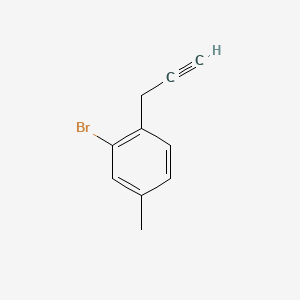
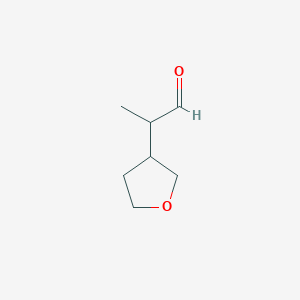
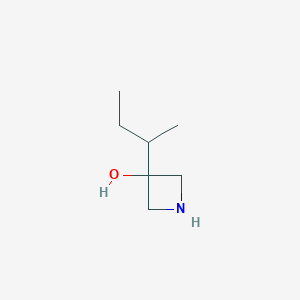

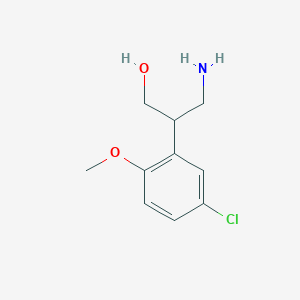
![Methyl 3-[(1s)-1-hydroxyethyl]benzoate](/img/structure/B13612499.png)




![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate](/img/structure/B13612548.png)
